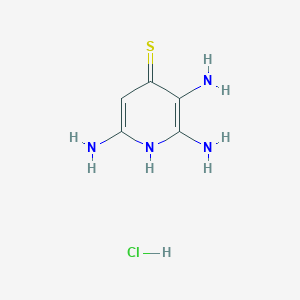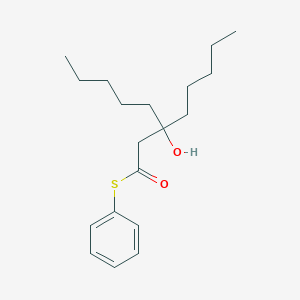
2,3,6-Triaminopyridine-4(1H)-thione--hydrogen chloride (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,6-Triaminopyridine-4(1H)-thione–hydrogen chloride (1/1) is a chemical compound with significant interest in various scientific fields. This compound is characterized by the presence of three amino groups and a thione group attached to a pyridine ring, along with a hydrogen chloride component. Its unique structure makes it a valuable subject for research in chemistry, biology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-Triaminopyridine-4(1H)-thione–hydrogen chloride (1/1) typically involves multi-step reactions starting from pyridine derivatives. One common method includes the following steps:
Nitration: Pyridine is nitrated to introduce nitro groups at specific positions.
Reduction: The nitro groups are reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Hydrochloride Formation: The final step involves the addition of hydrogen chloride to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,3,6-Triaminopyridine-4(1H)-thione–hydrogen chloride (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can further modify the amino or thione groups, typically using reducing agents like sodium borohydride.
Substitution: The amino groups can participate in substitution reactions with electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Scientific Research Applications
2,3,6-Triaminopyridine-4(1H)-thione–hydrogen chloride (1/1) has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3,6-Triaminopyridine-4(1H)-thione–hydrogen chloride (1/1) involves interactions with various molecular targets and pathways. The amino and thione groups can form hydrogen bonds and coordinate with metal ions, influencing biological processes and chemical reactions. These interactions can modulate enzyme activities, cellular signaling pathways, and other molecular functions.
Comparison with Similar Compounds
Similar Compounds
2,3,5-Triaminopyridine: Similar structure but lacks the thione group.
2,4,6-Triaminopyrimidine: Contains a pyrimidine ring instead of a pyridine ring.
2,3,6-Triaminopyridine: Similar structure but without the thione group and hydrogen chloride component.
Uniqueness
2,3,6-Triaminopyridine-4(1H)-thione–hydrogen chloride (1/1) is unique due to the presence of both amino and thione groups on the pyridine ring, along with the hydrogen chloride component. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
60282-74-8 |
|---|---|
Molecular Formula |
C5H9ClN4S |
Molecular Weight |
192.67 g/mol |
IUPAC Name |
2,3,6-triamino-1H-pyridine-4-thione;hydrochloride |
InChI |
InChI=1S/C5H8N4S.ClH/c6-3-1-2(10)4(7)5(8)9-3;/h1H,7H2,(H5,6,8,9,10);1H |
InChI Key |
STEOZUOKHYZTIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=C(C1=S)N)N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-heptyl-2-[(E)-hydroxyiminomethyl]phenol](/img/structure/B14597977.png)





![1-[(3-Ethylpent-2-en-1-yl)oxy]-4-methylbenzene](/img/structure/B14598005.png)
![1H-Isoindol-1-one, 3,3'-[(2-chloro-1,4-phenylene)dinitrilo]bis[2,3-dihydro-](/img/structure/B14598007.png)
![2-Methyl-3-[methyl(2-phenylethyl)amino]-2,3-dihydro-1H-inden-1-one](/img/structure/B14598019.png)

methyl}amino)benzoic acid](/img/structure/B14598032.png)


